![molecular formula C16H29ClN2Sn B3387673 2-Chloro-6-(tributylstannyl)pyrazine CAS No. 850221-68-0](/img/structure/B3387673.png)
2-Chloro-6-(tributylstannyl)pyrazine
Overview
Description
2-Chloro-6-(tributylstannyl)pyrazine is a chemical compound with the linear formula C16H29ClN2Sn . It is a nitrogen-containing heterocyclic compound that includes a pyrazine ring .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(tributylstannyl)pyrazine consists of a pyrazine ring with a chlorine atom and a tributylstannyl group attached to it . The molecular weight is 403.58 .Physical And Chemical Properties Analysis
2-Chloro-6-(tributylstannyl)pyrazine is a liquid at room temperature . Its density is 1.191 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Analysis
- A key step in synthesizing new rod-like conjugated molecules with a pyrazine or bipyrazine core involves metallation and transmetallation of 2-chloropyrazine derivatives. These compounds are important for studying internal charge transfer and have potential applications in optoelectronics. In a specific synthesis process, 2-chloro-6-tributylstannylpyrazine is used as a starting material for producing bipyrazine cores (Hebbar, Fiol-Petit, Ramondenc, Plé, & Plé, 2011).
Physicochemical and Biological Properties
- Pyrazine derivatives like 2-chloro-6-(tributylstannyl)pyrazine exhibit broad biological activity, and their properties can be modulated through substituent effects or changes in functional groups. Such derivatives have been studied for their interaction with DNA and potential clinical applications, highlighting their significance in biochemical research (Mech-Warda et al., 2022).
Antimicrobial and Antifungal Properties
- Some pyrazine derivatives, including those structurally related to 2-chloro-6-(tributylstannyl)pyrazine, have been explored for their antimicrobial and antifungal activities. Thesecompounds have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis and various fungal strains, showing promise as potential therapeutic agents in the treatment of infectious diseases (Doležal et al., 2010).
Optoelectronic Material Development
- Derivatives of pyrazine, such as 2-chloro-6-(tributylstannyl)pyrazine, are utilized in the synthesis of organic optoelectronic materials. These materials have been examined for their optical and thermal properties, and the pyrazine scaffolds offer promising applications in the field of optoelectronics (Meti, Lee, Yang, & Gong, 2017).
Antibacterial Agents Development
- Pyrazine functionalized Ag(I) and Au(I)-NHC complexes, which are structurally related to 2-chloro-6-(tributylstannyl)pyrazine, have been identified as potential antibacterial agents. These complexes demonstrate potent antimicrobial activity against human pathogens resistant to conventional antibiotics and hold promise for developing new classes of antibacterial drugs (Roymahapatra et al., 2012).
Safety and Hazards
The safety data sheet for 2-Chloro-6-(tributylstannyl)pyrazine indicates that it has several hazard classifications including Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . Precautionary measures include avoiding release to the environment and using personal protective equipment .
Future Directions
properties
IUPAC Name |
tributyl-(6-chloropyrazin-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZZSOSLPVDQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(tributylstannyl)pyrazine | |
CAS RN |
850221-68-0 | |
Record name | 2-chloro-6-(tributylstannyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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